molecular formula C19H15ClN4O3S2 B4186033 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B4186033
M. Wt: 446.9 g/mol
InChI Key: TXWUJIHORUDQJM-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound that features a thiadiazole ring and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride and a base.

    Formation of the Benzoxazole Ring: This involves cyclization reactions using ortho-aminophenol derivatives and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the thiadiazole and benzoxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the compound, potentially altering the thiadiazole or benzoxazole rings.

    Substitution: Substituted derivatives where the chlorobenzyl group is replaced by other functional groups.

Scientific Research Applications

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It interferes with the metabolic pathways of bacteria, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to its dual ring structure combining thiadiazole and benzoxazole moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c20-13-6-2-1-5-12(13)11-28-18-23-22-17(29-18)21-16(25)9-10-24-14-7-3-4-8-15(14)27-19(24)26/h1-8H,9-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUJIHORUDQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)CCN3C4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 4
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Reactant of Route 6
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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